N-{(Z)-{[4-(acetylamino)phenyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}acetamide
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Overview
Description
N~1~-[4-({(ACETYLIMINO)[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYL}AMINO)PHENYL]ACETAMIDE is a complex organic compound that features a pyrimidine ring, an acetyl group, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-({(ACETYLIMINO)[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYL}AMINO)PHENYL]ACETAMIDE typically involves the reaction of 4,6-dimethyl-2-pyrimidinylamine with acetyl chloride to form an intermediate, which is then reacted with 4-aminobenzylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-({(ACETYLIMINO)[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYL}AMINO)PHENYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
N~1~-[4-({(ACETYLIMINO)[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYL}AMINO)PHENYL]ACETAMIDE has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-[4-({(ACETYLIMINO)[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYL}AMINO)PHENYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the biochemical pathways involved .
Comparison with Similar Compounds
Similar Compounds
- N-Acetyl-4,4’-diaminodiphenylsulfone
- Acetanilide, 4’-sulfanilyl-
- Acetyldapsone
- Monoacetyldapsone
Uniqueness
N~1~-[4-({(ACETYLIMINO)[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYL}AMINO)PHENYL]ACETAMIDE is unique due to its specific structure, which combines a pyrimidine ring with an acetyl and amino group. This unique combination allows it to interact with a variety of molecular targets, making it a versatile compound in scientific research .
Properties
Molecular Formula |
C17H20N6O2 |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-[4-[[(E)-N-acetyl-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]amino]phenyl]acetamide |
InChI |
InChI=1S/C17H20N6O2/c1-10-9-11(2)19-16(18-10)23-17(21-13(4)25)22-15-7-5-14(6-8-15)20-12(3)24/h5-9H,1-4H3,(H,20,24)(H2,18,19,21,22,23,25) |
InChI Key |
JYLNCABJYFEHAR-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\NC2=CC=C(C=C2)NC(=O)C)/NC(=O)C)C |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(NC2=CC=C(C=C2)NC(=O)C)NC(=O)C)C |
Origin of Product |
United States |
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